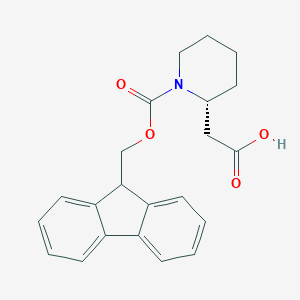
4,5-Dimethyl-2-trifluoroacetylthiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethyl-2-trifluoroacetylthiazole (DTT) is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. This compound has been extensively studied for its potential applications in various fields such as chemistry, biology, and medicine. In
Wirkmechanismus
4,5-Dimethyl-2-trifluoroacetylthiazole works by reducing disulfide bonds in proteins, which leads to the unfolding of the protein. This unfolding can result in the loss of protein function or the exposure of new binding sites. 4,5-Dimethyl-2-trifluoroacetylthiazole can also act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects:
4,5-Dimethyl-2-trifluoroacetylthiazole has been shown to have various biochemical and physiological effects. It can cause protein denaturation and unfolding, which can lead to the loss of protein function. It can also act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. In addition, 4,5-Dimethyl-2-trifluoroacetylthiazole has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
4,5-Dimethyl-2-trifluoroacetylthiazole has several advantages for lab experiments. It is a relatively inexpensive reagent that is readily available. It is also easy to use and has a wide range of applications. However, 4,5-Dimethyl-2-trifluoroacetylthiazole has some limitations. It can be toxic to cells at high concentrations, and it can also interfere with certain assays.
Zukünftige Richtungen
There are several future directions for the study of 4,5-Dimethyl-2-trifluoroacetylthiazole. One area of research is the development of new synthesis methods for 4,5-Dimethyl-2-trifluoroacetylthiazole. Another area of research is the study of the mechanism of action of 4,5-Dimethyl-2-trifluoroacetylthiazole in more detail. Further research is also needed to determine the optimal concentration of 4,5-Dimethyl-2-trifluoroacetylthiazole for various applications. In addition, the potential use of 4,5-Dimethyl-2-trifluoroacetylthiazole as an antioxidant and anti-inflammatory agent in medicine should be further explored.
Conclusion:
In conclusion, 4,5-Dimethyl-2-trifluoroacetylthiazole is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. It has a wide range of applications in various fields such as chemistry, biology, and medicine. 4,5-Dimethyl-2-trifluoroacetylthiazole works by reducing disulfide bonds in proteins, which leads to the unfolding of the protein. It can also act as an antioxidant and anti-inflammatory agent. 4,5-Dimethyl-2-trifluoroacetylthiazole has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of 4,5-Dimethyl-2-trifluoroacetylthiazole, including the development of new synthesis methods and the exploration of its potential use in medicine.
Synthesemethoden
4,5-Dimethyl-2-trifluoroacetylthiazole can be synthesized through various methods such as the reaction of 2-amino-4,5-dimethylthiazole with trifluoroacetic anhydride in the presence of a base. Another method involves the reaction of 4,5-dimethyl-2-thiazolamine with trifluoroacetic anhydride. These methods result in the formation of 4,5-Dimethyl-2-trifluoroacetylthiazole, which is a yellowish liquid with a distinctive odor.
Wissenschaftliche Forschungsanwendungen
4,5-Dimethyl-2-trifluoroacetylthiazole has been extensively studied for its potential applications in various fields. In chemistry, it has been used as a reagent for the synthesis of various compounds. It has also been used as a ligand in coordination chemistry. In biology, 4,5-Dimethyl-2-trifluoroacetylthiazole has been used as a reducing agent to break disulfide bonds in proteins. It has also been used in the synthesis of peptides and proteins. In medicine, 4,5-Dimethyl-2-trifluoroacetylthiazole has been studied for its potential use as an antioxidant and anti-inflammatory agent.
Eigenschaften
CAS-Nummer |
174824-74-9 |
|---|---|
Produktname |
4,5-Dimethyl-2-trifluoroacetylthiazole |
Molekularformel |
C7H6F3NOS |
Molekulargewicht |
209.19 g/mol |
IUPAC-Name |
1-(4,5-dimethyl-1,3-thiazol-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C7H6F3NOS/c1-3-4(2)13-6(11-3)5(12)7(8,9)10/h1-2H3 |
InChI-Schlüssel |
WHQBIXOBRIVCMJ-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)C(=O)C(F)(F)F)C |
Kanonische SMILES |
CC1=C(SC(=N1)C(=O)C(F)(F)F)C |
Synonyme |
Ethanone, 1-(4,5-dimethyl-2-thiazolyl)-2,2,2-trifluoro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-Fluoro-4-[(S)-methylsulfinyl]benzene](/img/structure/B62917.png)

![(2R)-6-(1-Aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B62920.png)


![7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B62924.png)

